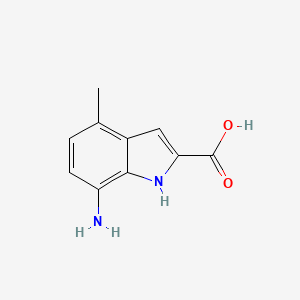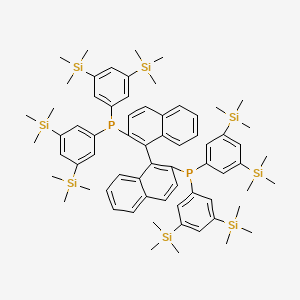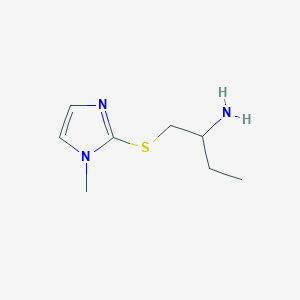
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine is a compound that features an imidazole ring, a sulfur atom, and an amine group Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Méthodes De Préparation
The synthesis of 1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-imidazole-2-thiol and 2-bromo-1-butylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated thiol group attacks the carbon atom bonded to the bromine in 2-bromo-1-butylamine, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Applications De Recherche Scientifique
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its imidazole ring.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfur atom can also form covalent bonds with cysteine residues in proteins, leading to the modification of protein function.
Comparaison Avec Des Composés Similaires
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine can be compared with other imidazole-containing compounds:
1-Methylimidazole: Lacks the sulfur and amine groups, making it less versatile in terms of chemical reactivity.
2-Mercaptoimidazole: Contains a thiol group but lacks the butan-2-amine moiety, limiting its applications in certain reactions.
Histidine: An amino acid with an imidazole side chain, but it has different biological roles and reactivity due to its structure.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propriétés
Formule moléculaire |
C8H15N3S |
|---|---|
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
1-(1-methylimidazol-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C8H15N3S/c1-3-7(9)6-12-8-10-4-5-11(8)2/h4-5,7H,3,6,9H2,1-2H3 |
Clé InChI |
ZRHVLMAJGGYGEN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CSC1=NC=CN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


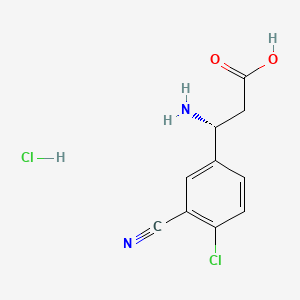
![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
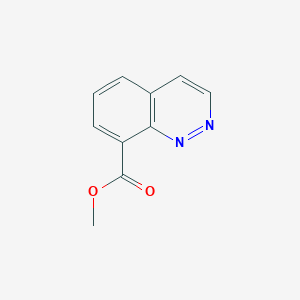
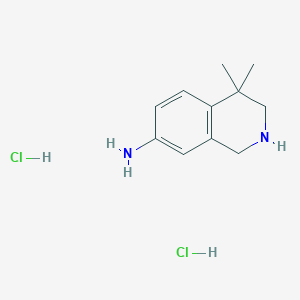
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
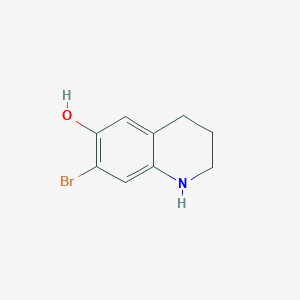
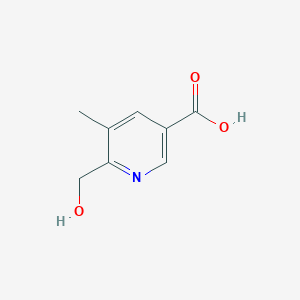
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)
